Absolute Stereochemistry: (2R)-Isomer Definition vs. (2S)-Enantiomer and Racemate
The target compound is uniquely defined by its (2R)-stereochemistry. The racemic mixture (3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol) and the (2S)-enantiomer are different chemical entities with distinct PubChem records . The primary differentiation is the number of defined heavy atom stereocenters: the (2R)-isomer has exactly 1 defined, the racemate has 1 undefined (E/Z unspecified), and the (2S)-isomer has 1 defined of opposite configuration. No other structural differentiator exists; procurement of the correct stereoisomer is the sole basis for functional application.
| Evidence Dimension | Defined Heavy Atom Stereocenter Count |
|---|---|
| Target Compound Data | 1 Defined (2R) |
| Comparator Or Baseline | (2S)-enantiomer: 1 Defined (2S); Racemate: 0 Defined (1 Undefined) |
| Quantified Difference | Absolute stereochemistry is inverted in the (2S)-enantiomer; the racemate is a 1:1 mixture of (2R) and (2S), resulting in zero net enantiomeric excess. |
| Conditions | Computational stereochemistry assignment; PubChem 2021 release |
Why This Matters
For any stereoselective application, the absolute stereochemistry is the single most critical procurement specification; selecting the wrong enantiomer or racemate will not yield the intended asymmetric induction or chiral recognition.
- [1] PubChem. (2018, 2021). Same Connectivity Records for CID 69792775, (2S)-enantiomer, and 3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol. National Center for Biotechnology Information. Computed stereocenter counts. View Source
